Proteasome Inhibitor Potency: 3,4,5-Trimethoxy vs. 3,4-Dimethoxy Substitution
In a head-to-head comparison within the Novartis proteasome inhibitor program, incorporation of 3,4,5-trimethoxy-L-phenylalanine (TM-Phe) into compound 3 conferred significantly greater chymotrypsin-like proteasome inhibitory potency compared to the analog bearing a 3,4-dimethoxy substitution. The additional meta-methoxy group enables a critical hydrogen bond with Asp153 in the S3 pocket of the 20S proteasome [1].
| Evidence Dimension | Chymotrypsin-like proteasome inhibition IC50 |
|---|---|
| Target Compound Data | Compound 3 (containing 3,4,5-trimethoxy-L-phenylalanine): IC50 = 15 nM |
| Comparator Or Baseline | Compound 5 (containing 3,4-dimethoxy-L-phenylalanine): IC50 ≈ 60 nM (calculated as 4-fold less potent than compound 3) |
| Quantified Difference | 4-fold increase in biochemical potency for the 3,4,5-trimethoxy-containing compound |
| Conditions | Biochemical assay measuring inhibition of chymotrypsin-like proteolytic activity of purified human 20S proteasome |
Why This Matters
For procurement decisions in proteasome inhibitor development, selecting TM-Phe over the 3,4-dimethoxy analog yields a 4-fold potency advantage in biochemical assays, translating to cellular activity (IC50 = 20 nM) that the comparator series failed to achieve.
- [1] Furet P, Imbach P, Noorani M, Koeppler J, Laumen K, Lang M, et al. Entry into a new class of potent proteasome inhibitors having high antiproliferative activity by structure-based design. J Med Chem. 2004;47(20):4810-4813. View Source
